3-(3-Fluoro-4-hydroxyphenyl)pyridine-4-carboxylic acid
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Overview
Description
3-(3-Fluoro-4-hydroxyphenyl)pyridine-4-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 4-position and a phenyl ring substituted with a fluorine atom at the 3-position and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-hydroxyphenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a boron reagent and a halogenated pyridine derivative under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced fluorination techniques and coupling reactions. The selection of appropriate reagents and catalysts is crucial to achieve high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-hydroxyphenyl)pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of 3-(3-Fluoro-4-oxophenyl)pyridine-4-carboxylic acid.
Reduction: Formation of 3-(3-Fluoro-4-hydroxyphenyl)pyridine-4-methanol.
Substitution: Formation of 3-(3-Amino-4-hydroxyphenyl)pyridine-4-carboxylic acid.
Scientific Research Applications
3-(3-Fluoro-4-hydroxyphenyl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-hydroxyphenyl)pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and hydroxyl group play a crucial role in binding to the active site of the target molecule, leading to inhibition or modulation of its activity. The carboxylic acid group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine-4-carboxylic acid: Lacks the phenyl ring and hydroxyl group, making it less complex.
3-(4-Hydroxyphenyl)pyridine-4-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and binding properties.
3-(3-Fluorophenyl)pyridine-4-carboxylic acid: Lacks the hydroxyl group, which may influence its solubility and biological activity.
Uniqueness
3-(3-Fluoro-4-hydroxyphenyl)pyridine-4-carboxylic acid is unique due to the presence of both the fluorine atom and hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-fluoro-4-hydroxyphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-10-5-7(1-2-11(10)15)9-6-14-4-3-8(9)12(16)17/h1-6,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKJNKITODNGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CN=C2)C(=O)O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687223 |
Source
|
Record name | 3-(3-Fluoro-4-hydroxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-82-8 |
Source
|
Record name | 3-(3-Fluoro-4-hydroxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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